
2-Ethoxy-2,4-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-2,4-dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms. This compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethoxy-2,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ionic liquids as catalysts to enhance the efficiency and selectivity of the reaction . The process includes the cyclization of 1,2-propylene oxide and acetone in the presence of an ionic liquid catalyst and anhydrous zinc chloride .
化学反应分析
Types of Reactions
2-Ethoxy-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine (Py).
Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, NH₃, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学研究应用
2-Ethoxy-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups during chemical reactions . This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetal forms . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Similar in structure but lacks the ethoxy group.
2,2,4-Trimethyl-1,3-dioxolane: Contains an additional methyl group compared to 2-Ethoxy-2,4-dimethyl-1,3-dioxolane.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
This compound is unique due to its ethoxy group, which imparts different chemical properties and reactivity compared to other dioxolanes. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further chemical transformations .
属性
CAS 编号 |
61562-13-8 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
2-ethoxy-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3 |
InChI 键 |
DFKNHUPSLGBJJX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(OCC(O1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

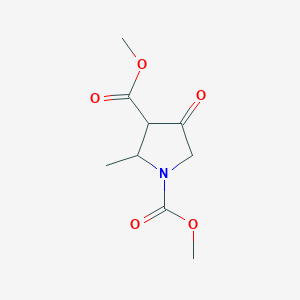
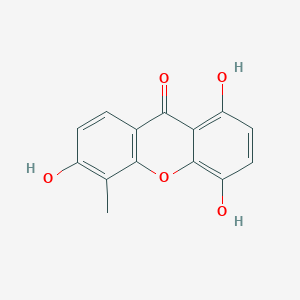
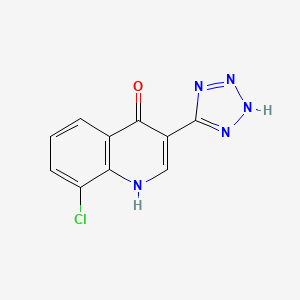
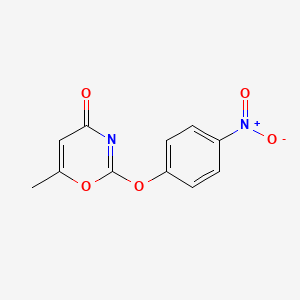

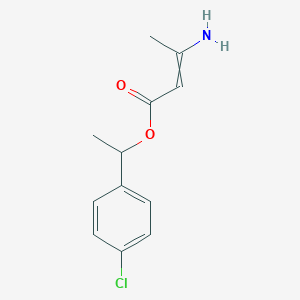
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
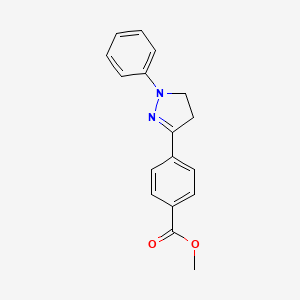
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

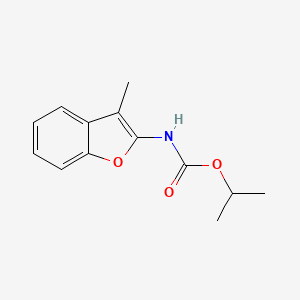
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
